molecular formula C15H12FNO B5020620 3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B5020620
M. Wt: 241.26 g/mol
InChI Key: MOKMYOLLKFQNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a heterocyclic compound featuring an indol-2-one core substituted at the 1-position with a 4-fluorobenzyl group. Its molecular formula is C₁₅H₁₂FNO, with a molar mass of 241.26 g/mol. The 4-fluorophenylmethyl substituent enhances lipophilicity and electronic interactions, which may contribute to its antiviral efficacy.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKMYOLLKFQNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves the reaction of 4-fluorobenzyl chloride with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the benzyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring or the fluorophenyl group .

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors that regulate cellular functions . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The indol-2-one scaffold allows for diverse substitutions, leading to variations in biological activity, physicochemical properties, and therapeutic applications. Below is a detailed comparison of the target compound with six analogs:

Table 1: Structural and Functional Comparison of Indol-2-one Derivatives

Compound Name & CAS/ID Substituents Molecular Formula Molar Mass (g/mol) Key Activity/Notes
3-[(4-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one 1-(4-Fluorophenyl)methyl C₁₅H₁₂FNO 241.26 HCV p7 channel inhibitor; optimized for antiviral activity .
3-[(4-Fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 67502-94-7) 3-(4-Fluorophenyl)imino, 1-methyl C₁₅H₁₁FN₂O 254.26 Unspecified activity; imino group may alter electron density .
(3Z)-1-[(4-Fluorophenyl)methyl]-3-({[4-(prop-2-yn-1-yloxy)phenyl]amino}methylidene)-2,3-dihydro-1H-indol-2-one (1191-146) 1-(4-Fluorophenyl)methyl, 3-([4-(propargyloxy)phenyl]amino)methylene C₂₆H₂₀FN₃O₂ 441.46 Enhanced HCV inhibition; propargyloxy group improves binding .
3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one (RN 113333-93-0) 3-(4-Fluorophenyl ketone), 3-hydroxy C₁₆H₁₂FNO₃ 285.27 Potential hydrogen bonding via hydroxyl group; activity not specified .
1-[(4-Aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one (CAS 1019456-03-1) 1-(4-Aminophenyl)methyl, 6-chloro C₁₅H₁₃ClN₂O 276.73 Amino group may enhance solubility; activity not reported .
3-Benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one (CAS 1019995-79-9) 1-(4-Methoxyphenyl)methyl, 3-benzyl C₂₃H₂₁NO₂ 343.43 Methoxy group increases electron density; no reported biological data .

Key Structural-Activity Relationships (SAR)

Substitution at Position 1: The 4-fluorophenylmethyl group in the target compound provides a balance of lipophilicity and electronic effects, critical for viral channel inhibition. 4-Aminophenylmethyl (CAS 1019456-03-1) enhances hydrophilicity, which may improve solubility but reduce membrane permeability .

Substitution at Position 3: The propargyloxy phenylamino methylene group in compound 1191-146 introduces steric bulk and hydrogen-bonding capacity, likely enhancing interaction with HCV p7 .

Impact of Fluorine: Fluorine’s electronegativity in the target compound may stabilize aromatic interactions or resist metabolic oxidation, improving pharmacokinetics compared to non-fluorinated analogs.

Biological Activity

3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is an indole derivative that exhibits significant biological activity, particularly in the context of cancer research and pharmacology. This compound has garnered attention due to its potential therapeutic applications, especially as an anticancer agent.

  • Molecular Formula : C15H13FN2O
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 1240417

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth .
  • Modulation of Signaling Pathways : The compound has been reported to interfere with key signaling pathways such as the Notch-AKT pathway, which plays a significant role in cancer progression and metastasis .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Study Cell Line IC50 (µM) Effect
Study AMCF-71.06Induces apoptosis and G2/M arrest
Study BMDA-MB-2310.80Suppresses growth and invasion
Study CSK-BR-30.79Induces oxidative stress leading to apoptosis

Case Studies

  • Breast Cancer Inhibition : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells with an IC50 value of approximately 1.06 µM after 48 hours of treatment. The compound was noted to induce apoptosis by increasing reactive oxygen species (ROS) production and modulating cell cycle regulatory proteins such as cyclin D1 and p21 .
  • Mechanistic Insights : Further investigations revealed that this compound can inhibit the Notch-AKT signaling pathway, which is critical for tumor cell survival and proliferation. The inhibition leads to increased apoptosis rates and reduced invasive potential in breast cancer models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.